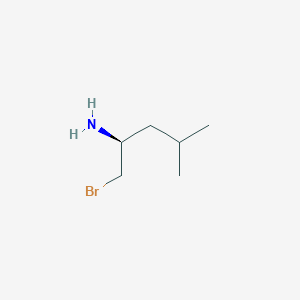

(2S)-1-Bromo-4-methylpentan-2-amine

Descripción

(2S)-1-Bromo-4-methylpentan-2-amine is a chiral amine with the molecular formula C₆H₁₄BrN and a molecular weight of 180.09 g/mol . It features a bromine atom at the 1-position, a methyl group at the 4-position, and a stereogenic center at the 2-position (S-configuration). This compound is classified as a rare chemical, primarily utilized as an intermediate in organic synthesis, pharmaceuticals, and specialized laboratory applications . Its enantiomeric purity and bromine substituent make it valuable for asymmetric synthesis and nucleophilic substitution reactions.

Propiedades

IUPAC Name |

(2S)-1-bromo-4-methylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BrN/c1-5(2)3-6(8)4-7/h5-6H,3-4,8H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIKWFKRKGNEEJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CBr)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CBr)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00519829 | |

| Record name | (2S)-1-Bromo-4-methylpentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74605-21-3 | |

| Record name | 2-Pentanamine, 1-bromo-4-methyl-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74605-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-Bromo-4-methylpentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Bromo-4-methylpentan-2-amine typically involves the bromination of 4-methylpentan-2-amine. One common method is to react 4-methylpentan-2-amine with a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-1-Bromo-4-methylpentan-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction can lead to the formation of the corresponding amine without the bromine atom.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

Substitution: Formation of 4-methylpentan-2-ol or 4-methylpentan-2-amine.

Oxidation: Formation of 4-methylpentan-2-one or 4-methylpentanal.

Reduction: Formation of 4-methylpentan-2-amine.

Aplicaciones Científicas De Investigación

(2S)-1-Bromo-4-methylpentan-2-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2S)-1-Bromo-4-methylpentan-2-amine involves its interaction with various molecular targets, including enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The amine group can form hydrogen bonds, further stabilizing interactions with biological targets.

Comparación Con Compuestos Similares

Enantiomeric Comparison: (R)-1-Bromo-4-methylpentan-2-amine

The (R)-enantiomer shares the same molecular formula but differs in stereochemistry. Key distinctions include:

- Optical Activity : The (S)- and (R)-forms exhibit opposite optical rotations, influencing their interactions in chiral environments (e.g., enzyme catalysis or receptor binding) .

- Availability and Cost : The (R)-enantiomer (CAS 700340-38-1) is priced at $2,000/g (1 g), significantly higher than the (S)-form, which is available at ≥98% purity for $358/1g . This disparity suggests higher synthesis complexity or niche demand for the (R)-isomer.

Brominated Carboxylic Acids: (S)-2-Bromo-4-methylvaleric Acid

- Functional Group : Unlike the amine group in (2S)-1-bromo-4-methylpentan-2-amine, this compound has a carboxylic acid group, making it more acidic (pKa ~4-5) and reactive in esterification or amidation reactions .

- Applications : Brominated acids like this are often used in polymer synthesis or as intermediates in drug design, whereas the amine is tailored for alkylation or cross-coupling reactions .

Brominated Ketones: 2-Bromo-4'-methoxyacetophenone

- Structure: Aromatic brominated ketone with a methoxy group (CAS 2632-13-5). The bromine here is part of an acetophenone backbone, enabling electrophilic aromatic substitution or Grignard reactions .

- Reactivity : The ketone’s electron-withdrawing nature enhances bromine’s leaving-group ability compared to the amine’s aliphatic bromine, which requires stronger nucleophiles for substitution .

Electronic and Reactivity Insights

- Electronegativity Effects : Bromine’s electronegativity (2.96 Pauling) induces polarizability in this compound, facilitating nucleophilic substitutions. However, the amine’s electron-donating nature slightly reduces bromine’s leaving-group efficiency compared to ketones or acids .

- NMR Shifts: Similar to sulfated glycosaminoglycans (), bromine in aliphatic amines causes distinct proton NMR shifts (~3.0–3.5 ppm for adjacent CH₂ groups), aiding structural elucidation .

Actividad Biológica

(2S)-1-Bromo-4-methylpentan-2-amine, with the chemical formula C6H14BrN and CAS number 74605-21-3, is a chiral organic compound notable for its potential biological activities. Its structure features a bromine atom attached to a 4-methylpentan-2-amine backbone, which contributes to its unique properties and interactions in biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The bromine atom enhances the compound's ability to form halogen bonds, which can influence its binding affinity and specificity toward biological targets. The amine group also allows for hydrogen bonding, further stabilizing these interactions .

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

- Enzyme Interaction : The compound has been studied for its potential effects on enzyme activity, particularly in metabolic pathways involving amines.

- Neurotransmitter Modulation : Preliminary studies suggest it may influence neurotransmitter systems, although specific pathways remain to be fully elucidated.

- Potential Therapeutic Applications : Its role as a precursor in synthesizing pharmaceutical compounds positions it as a candidate for further drug development .

Case Studies

- Synthesis and Characterization : A study focused on the synthesis of this compound highlighted its production via bromination of 4-methylpentan-2-amine using hydrobromic acid. This method demonstrated high yields and purity, facilitating further biological assays.

- Biological Assays : In vitro assays have been conducted to assess the compound's effects on various cell lines. Results indicated that this compound could modulate cellular responses related to stress and inflammation, suggesting potential applications in treating inflammatory conditions .

- Comparative Studies : Comparative analyses with structurally similar compounds (e.g., (2S)-1-Chloro-4-methylpentan-2-amine) revealed that the brominated version exhibited enhanced reactivity due to the larger size and higher polarizability of the bromine atom. This distinction is critical for understanding its unique biological interactions .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C6H14BrN |

| Molecular Weight | 188.09 g/mol |

| CAS Number | 74605-21-3 |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

| Biological Activity | Observations |

|---|---|

| Enzyme Interaction | Modulates enzyme activity |

| Neurotransmitter Effects | Potential modulation of pathways |

| Inflammatory Response | Reduces markers of inflammation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.